N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide
説明
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide is a benzamide derivative featuring a benzo[b][1,4]oxazepin core substituted with isobutyl and dimethyl groups at the 5- and 3,3-positions, respectively. The 3,5-dimethylbenzamide moiety is attached via an amide linkage at the 8-position of the oxazepin ring.
特性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-15(2)13-26-20-8-7-19(12-21(20)29-14-24(5,6)23(26)28)25-22(27)18-10-16(3)9-17(4)11-18/h7-12,15H,13-14H2,1-6H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGNCRYIINFTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 426.513 g/mol. The structure comprises a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin core. The presence of isobutyl and dimethyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.
Research indicates that compounds with similar structures may interact with various biological targets. Specifically, N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide has been studied for its potential as a RIP1 kinase inhibitor . Dysregulation of RIP1 kinase is implicated in inflammatory diseases and programmed cell death pathways. Inhibition of this kinase could offer therapeutic benefits in conditions such as neurodegenerative diseases and cancer .
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
| Activity | Description |
|---|---|
| RIP1 Kinase Inhibition | The compound may inhibit RIP1 kinase activity, which is crucial in regulating inflammation and cell death pathways . |
| Anticonvulsant Properties | Similar benzoxazepin derivatives have shown anticonvulsant effects; further studies are needed to confirm this activity . |
| Potential Anti-inflammatory Effects | Structural analogs have demonstrated anti-inflammatory properties that warrant exploration for this compound . |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide:
類似化合物との比較
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the target compound and its analogs:
*Inferred based on structural similarity to ’s compound, replacing methoxy (-OCH3) with methyl (-CH3).
Key Differences and Implications
Substituent Effects on Benzamide: 3,5-Dimethyl (Target) vs. 3,5-Dimethoxy (): Methyl groups are less polar than methoxy groups, likely enhancing lipophilicity and membrane permeability. Methoxy groups, being electron-withdrawing, may improve HDAC inhibition via zinc chelation, as seen in HDAC inhibitors like LMK-235 . 3,4-Diethoxy (): Larger substituents increase molecular weight (454.6 vs.
Alkyl Chain Modifications on Oxazepin: Isobutyl (Target) vs. 5-Methyl (): A shorter alkyl group may limit steric hindrance, favoring interactions with enzymes like HDACs .
Heterocyclic Variations :
- The isoxazole group in introduces a rigid, planar structure, which could influence binding to aromatic residues in enzyme active sites.
Research Findings and Pharmacological Insights
- HDAC Inhibition Potential: Structural analogs with methoxy or hydroxamate groups (e.g., LMK-235, TSA) demonstrate HDAC inhibitory activity .
- Analytical Methods : HPLC techniques validated for related benzamides (e.g., ) suggest feasible quantification of the target compound in biological matrices, critical for pharmacokinetic studies .
- Synthesis and Purity : High-purity (>98%) analogs (e.g., ) indicate robust synthetic routes, though substituent choices (e.g., diethoxy in ) may complicate synthesis due to steric effects .
Q & A
Q. What analytical methods confirm the absence of regioisomeric impurities in the final product?
- Chromatographic Methods :
- HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve regioisomers .
- LC-MS/MS : Monitor for [M+H]⁺ ions of impurities (e.g., m/z deviations >1 Da) .
- Synthesis Controls : Optimize reaction stoichiometry to minimize competing pathways .
Advanced Characterization
Q. How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode?
- Sample Preparation : Co-crystallize with target proteins (e.g., SYK kinase domain) using vapor diffusion methods .
- Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures .
- Analysis : Refine models in PHENIX and validate with MolProbity .
Q. What in vivo pharmacokinetic parameters should be prioritized for translational studies?
- Key Metrics :
- Bioavailability : Measure via oral and IV administration in rodent models .
- Clearance : Use LC-MS/MS to quantify plasma concentrations over 24h .
- Toxicology : Perform histopathology and serum biochemistry (ALT/AST levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
